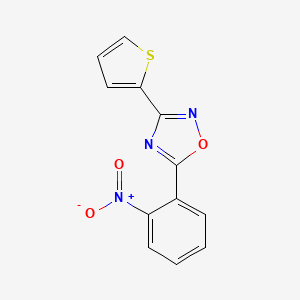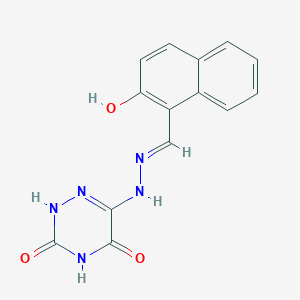
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments. In
作用机制
The exact mechanism of action of 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated.
未来方向
There are several future directions for research on 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in different types of cancer and its potential synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in different inflammatory diseases and its potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
There are several methods for synthesizing 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One common method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid. Another method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The resulting compound can be purified through recrystallization or column chromatography.
科学研究应用
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in scientific research. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(2E)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWZRXLMHSABBC-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)Br)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Br)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B6011991.png)
![1-(cyclohexylmethyl)-3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6011992.png)
![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![6-iodo-3-methyl-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6012036.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)

